4-(4-BENZYLPIPERAZIN-1-YL)-6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLINE
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Overview
Description
4-(4-BENZYLPIPERAZIN-1-YL)-6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core substituted with a benzylpiperazine moiety, a chloro group, and a methoxybenzenesulfonyl group
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit significant antibacterial and antifungal activity . The targets could be proteins or enzymes involved in essential microbial processes.
Mode of Action
It is suggested that the compound may interact with its targets, possibly leading to the inhibition of essential microbial processes
Biochemical Pathways
Given its antimicrobial activity, it may interfere with essential biochemical pathways in microbes, leading to their death or growth inhibition .
Result of Action
Given its antimicrobial activity, it can be inferred that the compound may lead to the death or growth inhibition of microbes .
Preparation Methods
The synthesis of 4-(4-BENZYLPIPERAZIN-1-YL)-6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Benzylpiperazine Moiety: The benzylpiperazine moiety can be attached through nucleophilic substitution reactions, where the piperazine ring is reacted with benzyl chloride.
Sulfonylation: The methoxybenzenesulfonyl group can be introduced through sulfonylation reactions using reagents like methoxybenzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-(4-BENZYLPIPERAZIN-1-YL)-6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLINE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the quinoline core or the sulfonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
4-(4-BENZYLPIPERAZIN-1-YL)-6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLINE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been investigated for its potential as an antimicrobial agent, showing significant antibacterial and antifungal activity. It has also been studied for its potential anticancer properties.
Biological Research: The compound is used in molecular modeling studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to study the effects of specific structural modifications on biological activity.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds to 4-(4-BENZYLPIPERAZIN-1-YL)-6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLINE include:
4-(4-BENZYLPIPERAZIN-1-YL)-6-METHOXY-3-(4-METHOXYBENZENESULFONYL)QUINOLINE: This compound differs by the presence of a methoxy group instead of a chloro group, which can affect its chemical reactivity and biological activity.
4-(4-BENZYLPIPERAZIN-1-YL)-6-CHLORO-3-(4-MORPHOLIN-4-YLSULFONYL)QUINOLINE: This compound has a morpholine group instead of a methoxybenzenesulfonyl group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-6-chloro-3-(4-methoxyphenyl)sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3S/c1-34-22-8-10-23(11-9-22)35(32,33)26-18-29-25-12-7-21(28)17-24(25)27(26)31-15-13-30(14-16-31)19-20-5-3-2-4-6-20/h2-12,17-18H,13-16,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIVGXQXTBICEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)CC5=CC=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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